molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1529744
CAS RN: 1166819-53-9
M. Wt: 266.02 g/mol
InChI Key: SYYNJBWDDYHXEY-UHFFFAOYSA-N
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Description

“6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3S . It is a derivative of the triazolopyridine family .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyridine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound has been evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, structure, formula, and molecular weight . The compound has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis : The compound, along with its derivatives, has been synthesized efficiently using oxidative cyclization methods. Such synthesis often employs chlorinated agents under mild conditions, leading to well-characterized compounds using various techniques like NMR, FTIR, MS, and X-ray diffraction. These synthesis approaches are significant for creating compounds with potential pharmaceutical applications (El-Kurdi et al., 2021).

  • Microwave Irradiation Method : Another synthesis method involves microwave irradiation, showcasing a facile and rapid approach to create a series of substituted 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines. This method emphasizes the chemical versatility and adaptability of the compound in varied synthesis environments (Yang et al., 2015).

Biological and Chemical Properties

  • Herbicidal Activity : Certain derivatives of this compound have exhibited excellent herbicidal activity, demonstrating its potential utility in agricultural applications. This showcases the compound's broader applicability beyond pharmaceuticals, extending to plant ecosystem health and management (Moran, 2003).

  • Antibacterial and Antifungal Properties : Some synthesized derivatives of this compound have shown weak antifungal activity. This suggests potential for further exploration in the realm of antimicrobial applications, though the effectiveness may vary (Yang et al., 2015).

Applications in Medicinal Chemistry

  • Diverse Biological Activities : Derivatives of this compound have a range of biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. This diversity indicates the compound's potential as a versatile player in medicinal chemistry (Gandikota et al., 2017).

  • Neurological and Psychiatric Applications : Its impact on glutamate suggests potential applications in treating neurological and psychiatric disorders, which often associate with glutamate dysfunction (Gandikota et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial activities and other potential pharmaceutical applications . Additionally, the structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives could be investigated .

properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNJBWDDYHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728836
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1166819-53-9
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of polyphosphoric acid (20 mL, 175 mmol) and N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide (1.9 g, 6.69 mmol) was stirred at 120° C. for 20 hours and then poured in to water. The mixture was then basified with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3×250 mL). The organic phases were combined and washed with brine (1×100 mL), dried with MgSO4 and evaporated to give an involatile residue. The residue was purified by flash chromatography on silica-gel using an increasing gradient of ethyl acetate in isohexane as eluant to give 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (1.39 g, 78%) as a beige solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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